5-chloro-N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)-2-methoxybenzamide
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Description
5-chloro-N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)-2-methoxybenzamide is a useful research compound. Its molecular formula is C17H23ClN2O4S and its molecular weight is 386.89. The purity is usually 95%.
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Scientific Research Applications
Pharmacological Properties and Potential Applications
- Serotonin 4 Receptor Agonists for Gastrointestinal Motility : Research on benzamide derivatives, including compounds structurally similar to "5-chloro-N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)-2-methoxybenzamide", has shown that these chemicals can act as selective serotonin 4 (5-HT4) receptor agonists. Such compounds have demonstrated potential in accelerating gastric emptying and increasing the frequency of defecation, suggesting their utility as novel prokinetic agents with potential applications in treating disorders of the gastrointestinal tract with reduced side effects associated with 5-HT3 and dopamine D2 receptor-binding affinity (Sonda et al., 2004).
Molecular Design and Synthesis
- Synthetic Bacteriochlorins : A novel molecular design incorporating a spiro-piperidine unit in synthetic bacteriochlorins has been developed. This design allows for the suppression of dehydrogenation, enabling nitrogen derivatization and the introduction of auxochromes to tune spectral properties. Such bacteriochlorins, with their near-infrared absorption, could have applications in photodynamic therapy and other fields requiring controlled light absorption and emission properties (Kanumuri Ramesh Reddy et al., 2013).
Enzyme Inhibition for Therapeutic Applications
- Cyclin-Dependent Kinase Inhibitors : The synthesis and application of compounds related to "this compound" in seeking cyclin-dependent kinase inhibitors have been explored. These efforts aim at developing potential therapeutic agents for cancer treatment, illustrating the compound's relevance in oncology research (Griffin et al., 2006).
Properties
IUPAC Name |
5-chloro-N-[(1-cyclopropylsulfonylpiperidin-4-yl)methyl]-2-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23ClN2O4S/c1-24-16-5-2-13(18)10-15(16)17(21)19-11-12-6-8-20(9-7-12)25(22,23)14-3-4-14/h2,5,10,12,14H,3-4,6-9,11H2,1H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWQLSEDRBZZMJM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C(=O)NCC2CCN(CC2)S(=O)(=O)C3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23ClN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.